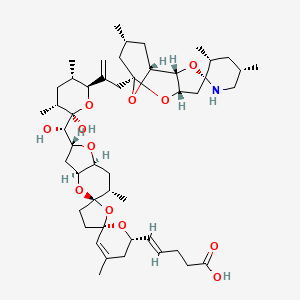
Azaspiracid-2
Vue d'ensemble
Description
CID 154735200 is a marine biotoxin produced by the dinoflagellate Azadinium spinosum. It is part of the azaspiracid group of toxins, which were first discovered in 1995 following an outbreak of food poisoning in Ireland. These toxins accumulate in shellfish and can cause severe gastrointestinal symptoms in humans who consume contaminated seafood .
Applications De Recherche Scientifique
CID 154735200 has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of detection methods for marine toxins.
Biology: Studies on azaspiracid-2 help in understanding the toxicological effects of marine biotoxins on different biological systems.
Medicine: Research on this compound’s effects on human health, particularly its gastrointestinal and cardiotoxic effects, is crucial for public health safety.
Industry: The compound is used in the seafood industry for monitoring and ensuring the safety of shellfish products
Mécanisme D'action
Target of Action
Azaspiracid-2 (AZA-2) is a marine biotoxin produced by the small dinoflagellate Azadinium spinosum . The primary target of AZA-2 is the hERG voltage-gated potassium channels . These channels play a crucial role in the electrical activity of many cells, including cardiac cells, where they contribute to the repolarization of the cell membrane potential during the cardiac action potential .
Mode of Action
AZA-2 interacts with its target, the hERG voltage-gated potassium channels, by inhibiting their function . This inhibition disrupts the normal flow of potassium ions through these channels, which can affect the electrical activity of the cells .
Biochemical Pathways
It has been suggested that aza-2 may affect ion channel activity . Ion channels are involved in a variety of cellular processes, including the regulation of the cell’s membrane potential, signal transduction, and the regulation of cell volume . Disruption of these processes can have downstream effects on various cellular functions .
Pharmacokinetics
It has been demonstrated that aza-2 can be absorbed into the bloodstream and distributed to various tissues and organs . The impact of these ADME properties on the bioavailability of AZA-2 is currently unknown .
Result of Action
It has been observed that aza-2 can alter the heart’s electrical activity, causing prolongation of pr intervals and the appearance of arrhythmias . These effects suggest that AZA-2 may have cardiotoxic effects .
Action Environment
The action of AZA-2 can be influenced by various environmental factors. For instance, AZA-2 is produced by Azadinium spinosum, which can be found in many coastal regions of western Europe, Northern Africa, South America, and North America . The global distribution of AZAs appears to correspond to the widespread occurrence of Azadinium . Furthermore, the synergistic effects of multiple toxins present in the natural marine environment can enhance the virulence of AZAs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azaspiracid-2 involves complex organic reactions. One of the key methods includes the use of dithiane and Stille coupling reactions. The ABCD fragments are constructed through a cascade reaction involving deprotection and self-assembly of the precursors, while the FGHI fragment is formed by a neodymium triflate-induced cyclization. The final ring closure (ring G) is achieved through an iodoetherification reaction followed by reductive removal of the iodine residue .
Industrial Production Methods
Industrial production of this compound is typically carried out using cultures of Azadinium spinosum in photobioreactors. The algae are harvested using tangential flow filtration or continuous centrifugation. Azaspiracids are then extracted using solid phase extraction procedures and subsequently purified. This method has been optimized to achieve a purification efficiency of over 70%, yielding this compound of more than 95% purity .
Analyse Des Réactions Chimiques
Types of Reactions
CID 154735200 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications and for studying its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving azaspiracid-2 include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide. The conditions for these reactions vary, but they typically require controlled temperatures and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound
Comparaison Avec Des Composés Similaires
CID 154735200 is part of a group of toxins that includes azaspiracid-1 and azaspiracid-3. These compounds share similar structures and toxicological profiles but differ in their specific molecular configurations and potency. CID 154735200 is unique in its specific effects on cardiac ion channels compared to its analogs .
List of Similar Compounds
- Azaspiracid-1
- Azaspiracid-3
- Okadaic acid
- Dinophysistoxin
These compounds are all marine biotoxins that pose significant risks to human health through the consumption of contaminated seafood .
Propriétés
InChI |
InChI=1S/C48H73NO12/c1-26-16-34(11-9-10-12-40(50)51)55-44(21-26)13-14-47(61-44)32(7)19-35-36(58-47)20-38(54-35)43(52)48(53)33(8)18-29(4)41(60-48)30(5)23-45-22-27(2)17-37(56-45)42-39(57-45)24-46(59-42)31(6)15-28(3)25-49-46/h9,11,21,27-29,31-39,41-43,49,52-53H,5,10,12-20,22-25H2,1-4,6-8H3,(H,50,51)/b11-9+/t27-,28+,29+,31-,32+,33-,34-,35+,36+,37-,38-,39+,41+,42+,43+,44-,45+,46-,47-,48-/m1/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTORKLPLHJXOOZ-PPWLEYITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3C(CC4(O3)C(CC(CN4)C)C)OC(C1)(O2)CC(=C)C5C(CC(C(O5)(C(C6CC7C(O6)CC(C8(O7)CCC9(O8)C=C(CC(O9)C=CCCC(=O)O)C)C)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H]3[C@H](C[C@@]4(O3)[C@@H](C[C@@H](CN4)C)C)O[C@](C1)(O2)CC(=C)[C@@H]5[C@H](C[C@H]([C@@](O5)([C@H]([C@H]6C[C@H]7[C@@H](O6)C[C@@H]([C@@]8(O7)CC[C@@]9(O8)C=C(C[C@H](O9)/C=C/CCC(=O)O)C)C)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H73NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80849595 | |
| Record name | Azaspiracid-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80849595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
856.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265996-92-7 | |
| Record name | Azaspiracid 2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=265996-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azaspiracid-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80849595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the known cellular targets of Azaspiracid-2?
A1: While the exact mechanism of action remains unclear, research indicates that AZA-2 can partially block voltage-gated sodium channels in human cells. [] This interaction could contribute to the neurotoxic effects observed in animal models. Further research is needed to fully elucidate the link between AZA-2 and its effects on ion channels.
Q2: Does this compound impact cellular signaling pathways?
A2: Studies using cerebellar neurons revealed that AZA-2 and its methyl ester derivative increase the activity and phosphorylation of c-Jun N-terminal kinase (JNK). [] Inhibiting JNK effectively protected neurons from AZA-2 induced cytotoxicity, suggesting a crucial role of this signaling pathway in AZA-2 toxicity.
Q3: How does this compound affect intracellular signaling molecules?
A3: Research shows that AZA-2 and its analog AZA-3 can increase intracellular cyclic adenosine monophosphate (cAMP) levels in human lymphocytes. [] Additionally, AZA-2 can elevate intracellular calcium concentrations by promoting calcium release from internal stores and influx from the extracellular environment. [] Interestingly, AZA-3, while not causing store depletion, can also induce calcium influx. These findings suggest a complex interplay between AZA-2 and intracellular signaling pathways.
Q4: What is the molecular structure of this compound?
A4: this compound is a complex polyketide molecule with a unique bis-spiroacetal structure. It is structurally similar to Azaspiracid-1, differing only by the presence of a methyl group at the C-8 position. []
Q5: Have synthetic routes been developed for this compound?
A5: Yes, the total synthesis of AZA-2 has been achieved, confirming its revised structure. [, ] This 39-step synthesis represents a significant improvement over the initial 50-step synthesis of Azaspiracid-1. [] The successful synthesis of AZA-2 allows for further research into its biological activity and facilitates the development of analytical standards.
Q6: In which geographic locations has this compound been detected?
A6: AZA-2 has been identified in various regions globally, including Ireland, [] the Argentine Continental Shelf, [] New Caledonia, [] Morocco, [, ] Spain, [] Chile, [] and the Southeast Pacific. [] This widespread occurrence underscores the importance of monitoring AZA-2 levels in shellfish to ensure consumer safety.
Q7: What analytical methods are used to detect this compound in shellfish?
A7: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying AZA-2 in shellfish. [, , , , ] This highly sensitive and specific technique allows for the simultaneous detection of multiple marine toxins, including various Azaspiracid analogs, ensuring comprehensive shellfish safety monitoring.
Q8: What are the known toxic effects of this compound in humans?
A8: While human data is limited, AZA-2 is known to contribute to azaspiracid shellfish poisoning (AZP). [] Symptoms of AZP often resemble those of diarrhetic shellfish poisoning and can include nausea, vomiting, diarrhea, and abdominal pain. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


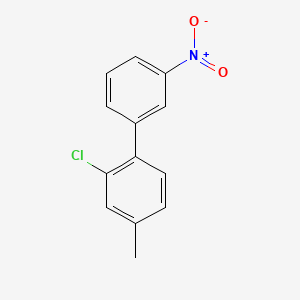


![6-Chloro-8-fluorotetrazolo[1,5-a]pyridine](/img/structure/B594189.png)
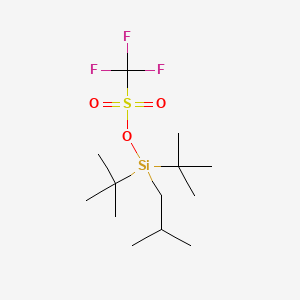
![tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B594195.png)
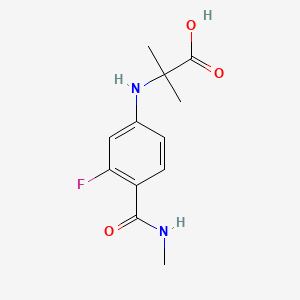
![6-Chlorofuro[3,4-C]pyridin-3(1H)-one](/img/structure/B594201.png)

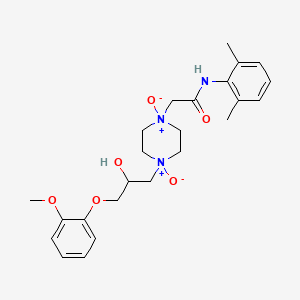
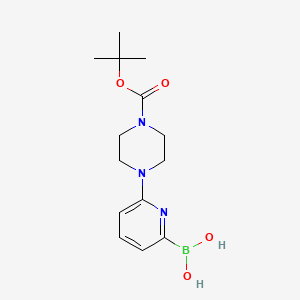
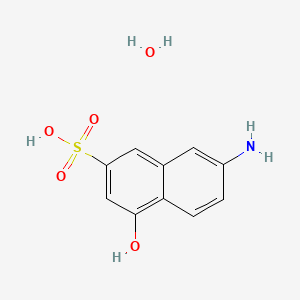
![3H-[1,2,4]Oxadiazolo[4,3-C]pyrimidine](/img/structure/B594208.png)
